molecular formula C19H22N2O2S B5770531 2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide

2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No. B5770531
M. Wt: 342.5 g/mol
InChI Key: ZTXKRJPBRQZBMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide, also known as EACA, is a synthetic compound that has been studied for its potential use in various scientific research applications.

Mechanism of Action

The exact mechanism of action of 2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide is not fully understood, but it is thought to work by inhibiting the breakdown of fibrin, a protein involved in blood clotting. This compound is believed to bind to plasmin, an enzyme that breaks down fibrin, preventing it from breaking down fibrin and promoting clot formation.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit plasmin activity and promote clot formation. Physiologically, this compound has been shown to reduce bleeding time and improve clot stability in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide in lab experiments is that it is a synthetic compound, which allows for precise control over the concentration and purity of the compound. Additionally, this compound has been shown to have a low toxicity profile, making it a safer alternative to other clotting agents. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may limit its potential use in certain research applications.

Future Directions

There are several future directions for research on 2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide. One area of research is in the development of new therapies for bleeding disorders. This compound has shown promise as a potential treatment for hemophilia and von Willebrand disease, and further research is needed to determine its efficacy in humans. Additionally, this compound may have potential applications in other areas of medicine, such as in the treatment of certain types of cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of medicine.

Synthesis Methods

2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide can be synthesized through a multistep process starting with 2-ethyl-6-methylaniline. The first step involves the reaction of 2-ethyl-6-methylaniline with ethyl chloroacetate to form N-(2-ethyl-6-methylphenyl)glycine ethyl ester. This intermediate is then reacted with thionyl chloride and aniline to form this compound.

Scientific Research Applications

2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide has been studied for its potential use in various scientific research applications. One area of research is in the field of hematology, specifically in the treatment of bleeding disorders such as hemophilia and von Willebrand disease. This compound has been shown to promote clot formation and reduce bleeding time in animal models.

properties

IUPAC Name

2-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-3-15-9-7-8-14(2)19(15)21-18(23)13-24-12-17(22)20-16-10-5-4-6-11-16/h4-11H,3,12-13H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXKRJPBRQZBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSCC(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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